molecular formula C23H32N4O5 B147825 Boc-pro-dphe-gly-nhet CAS No. 125768-11-8

Boc-pro-dphe-gly-nhet

Cat. No.: B147825
CAS No.: 125768-11-8
M. Wt: 444.5 g/mol
InChI Key: YVPSQTILRMLJPC-DNKLCNGGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyloxycarbonyl-prolyl-dehydrophenylalanyl-glycyl-ethylamide typically involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The Boc group is used to protect the amine group of the amino acids during the coupling reactions. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The protected peptide is then cleaved from the resin and deprotected using strong acids like trifluoroacetic acid in dichloromethane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.

Chemical Reactions Analysis

Types of Reactions

Boc-pro-dphe-gly-nhet undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid in dichloromethane.

    Coupling: HATU or DIC in the presence of a base like DIPEA.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

Major Products Formed

The major products formed from these reactions include the deprotected peptide, oxidized or reduced derivatives, and coupled peptide chains.

Scientific Research Applications

Boc-pro-dphe-gly-nhet has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyloxycarbonyl-prolyl-dehydrophenylalanyl-glycyl-ethylamide involves the protection and deprotection of amine groups during peptide synthesis. The Boc group protects the amine group from unwanted reactions, allowing for selective coupling of amino acids. Upon deprotection, the free amine group can participate in further reactions, facilitating the formation of the desired peptide chain .

Comparison with Similar Compounds

Similar Compounds

    Fmoc-protected peptides: Use fluorenylmethyloxycarbonyl (Fmoc) as a protecting group.

    Cbz-protected peptides: Use carbobenzyloxy (Cbz) as a protecting group.

Uniqueness

Boc-pro-dphe-gly-nhet is unique due to its use of the Boc protecting group, which is stable under basic conditions but can be easily removed under acidic conditions. This makes it particularly useful in multi-step syntheses where selective deprotection is required .

Properties

CAS No.

125768-11-8

Molecular Formula

C23H32N4O5

Molecular Weight

444.5 g/mol

IUPAC Name

tert-butyl (2S)-2-[[(Z)-3-[[2-(ethylamino)-2-oxoethyl]amino]-3-oxo-1-phenylprop-1-en-2-yl]carbamoyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C23H32N4O5/c1-5-24-19(28)15-25-20(29)17(14-16-10-7-6-8-11-16)26-21(30)18-12-9-13-27(18)22(31)32-23(2,3)4/h6-8,10-11,14,18H,5,9,12-13,15H2,1-4H3,(H,24,28)(H,25,29)(H,26,30)/b17-14-/t18-/m0/s1

InChI Key

YVPSQTILRMLJPC-DNKLCNGGSA-N

SMILES

CCNC(=O)CNC(=O)C(=CC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)OC(C)(C)C

Isomeric SMILES

CCNC(=O)CNC(=O)/C(=C/C1=CC=CC=C1)/NC(=O)[C@@H]2CCCN2C(=O)OC(C)(C)C

Canonical SMILES

CCNC(=O)CNC(=O)C(=CC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)OC(C)(C)C

sequence

PXG

Synonyms

Boc-Pro-dPhe-Gly-NHEt
tert-butyloxycarbonyl-prolyl-dehydrophenylalanyl-glycyl-ethylamide

Origin of Product

United States

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